2-Hydroxy Cephalexin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-4-2-3-5-9(8)20/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXVKLLSHPANDN-UEKVPHQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215172-75-1 | |
| Record name | 2-Hydroxycephalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215172751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYCEPHALEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKZ86TVS3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Hydroxy Cephalexin
Structural Characterization, Formation Mechanisms, and Analytical Protocols[1][2]
Executive Summary
2-Hydroxy Cephalexin (CAS 215172-75-1) represents a critical structural analogue and potential impurity of the first-generation cephalosporin, Cephalexin.[1] Chemically defined as (6R,7R)-7-[[(2R)-amino(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , it is distinguished by the hydroxylation of the phenyl ring at the ortho (2-) position.[1]
This modification alters the physicochemical profile compared to the parent drug and its para-hydroxy analogue, Cefadroxil.[1] Understanding this compound is vital for impurity profiling (CMC sections), stability studies, and the development of high-resolution analytical methods (HPLC/MS) in pharmaceutical manufacturing.[1]
Chemical Identity & Structural Analysis[1][3][4][5]
Molecular Specifications
The core distinction of 2-Hydroxy Cephalexin lies in the side chain. While Cephalexin utilizes a D-phenylglycine moiety, 2-Hydroxy Cephalexin incorporates a D-(2-hydroxyphenyl)glycine moiety.[1] This ortho-substitution introduces intramolecular hydrogen bonding possibilities and alters pKa values relative to the parent compound.[1]
| Property | Data |
| Common Name | 2-Hydroxy Cephalexin |
| Synonyms | 2-Hydroxy Cefalexin; ortho-Hydroxy Cephalexin |
| CAS Number | 215172-75-1 |
| Molecular Formula | C₁₆H₁₇N₃O₅S |
| Molecular Weight | 363.39 g/mol |
| Monoisotopic Mass | 363.0889 |
| Stereochemistry | (6R, 7R) - Beta-lactam core; (2R) - Side chain |
| Appearance | White to off-white solid (Standard Grade) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
Structural Comparison Logic
To validate the identity of 2-Hydroxy Cephalexin, one must contrast it with Cephalexin and Cefadroxil. The following diagram illustrates the structural relationships and the specific site of modification.
Figure 1: Structural relationship between Cephalexin, its ortho-hydroxy impurity (2-Hydroxy Cephalexin), and its para-hydroxy analogue (Cefadroxil).[1][2][3]
Formation & Synthetic Logic[2]
In a drug development context, the presence of 2-Hydroxy Cephalexin is typically attributed to one of two pathways: Impurity Carryover or Oxidative Degradation .[1]
Impurity Carryover (Primary Source)
The industrial synthesis of Cephalexin often employs the enzymatic condensation of 7-ADCA (7-aminodesacetoxycephalosporanic acid) with D-phenylglycine methyl ester .[1]
-
Mechanism: If the starting material (D-phenylglycine) contains (2-hydroxyphenyl)glycine as a contaminant, the enzyme (Penicillin G Acylase) will accept it as a substrate, condensing it with 7-ADCA to form 2-Hydroxy Cephalexin.[1]
-
Control Strategy: Strict QC of the phenylglycine starting material is the primary control point.
Degradation Pathway (Secondary)
While less common than hydrolysis of the beta-lactam ring, oxidative stress on the phenyl ring can generate hydroxylated species.[1] However, researchers must distinguish this from the Pyrazine Degradation Product (2-hydroxy-3-phenyl-6-methylpyrazine), which is a result of ring opening and rearrangement, not simple hydroxylation.[1]
Analytical Characterization Protocol
To isolate and identify 2-Hydroxy Cephalexin, a self-validating HPLC-MS workflow is required.[1] The following protocol ensures separation from the parent peak and the para-isomer (Cefadroxil).
High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.8).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]
Mass Spectrometry (MS) Validation
-
Ionization: ESI Positive Mode.
-
Target m/z: 364.09 [M+H]⁺.
-
Differentiation:
Analytical Workflow Diagram
Figure 2: Decision tree for the identification of 2-Hydroxy Cephalexin in complex mixtures.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Cephalexin. Retrieved from [Link][1]
-
Wang, B., et al. (2015).[1] Characterization of cefalexin degradation capabilities of two Pseudomonas strains. PubMed.[1][4][5] Retrieved from [Link](Note: Cited for distinction of pyrazine degradation products vs. intact ring impurities).[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Cephalexin Monograph: Impurity Profiling. (Standard Pharmacopoeial Reference for method validation context).
Sources
- 1. CEPHALEXIN (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cephalexin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]
- 4. Cephalexin Hydrochloride | C16H20ClN3O5S | CID 62979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
2-Hydroxy Cephalexin CAS number and chemical identifiers
Here is the in-depth technical guide on 2-Hydroxy Cephalexin, structured for researchers and drug development professionals.
Impurity Profiling, Chemical Identification, and Analytical Characterization
Part 1: Executive Summary & Structural Definition
In the rigorous landscape of beta-lactam antibiotic development, impurity profiling is not merely a regulatory hurdle but a critical determinant of drug safety and efficacy. 2-Hydroxy Cephalexin (CAS 215172-75-1) represents a specific, structurally significant impurity and metabolite of the first-generation cephalosporin, Cephalexin.
Unlike common degradation products resulting from beta-lactam ring opening (e.g., cephalexin diketopiperazines), 2-Hydroxy Cephalexin is characterized by hydroxylation on the phenyl ring of the side chain. Specifically, it is the ortho-hydroxy analogue of Cephalexin. Its presence is often traced back to impurities in the D-phenylglycine starting material or identified as a Phase I metabolite formed via aromatic hydroxylation.
Critical Distinction: Researchers must distinguish this compound from Cefadroxil (which is the para-hydroxy analogue) and from degradation products hydroxylated at the C2 position of the dihydrothiazine ring.
Part 2: Chemical Identifiers & Physicochemical Properties[2][3]
The following data aggregates confirmed identifiers for use in Abbreviated New Drug Application (ANDA) filings and Certificate of Analysis (CoA) generation.
Table 1: Core Chemical Identifiers
| Parameter | Specification |
| Common Name | 2-Hydroxy Cephalexin |
| Synonyms | 2-Hydroxy Cefalexin; ortho-Hydroxycephalexin |
| CAS Number | 215172-75-1 |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₇N₃O₅S |
| Molecular Weight | 363.39 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, dilute aqueous acid/base; slightly soluble in water |
| pKa | ~2.5 (Carboxyl), ~7.2 (Amine), ~9.8 (Phenol) |
Table 2: Structural Codes
| Format | Code |
| SMILES (Isomeric) | CC1=C(N2NC(=O)C=CC=C3)N)SC1)C(=O)O |
| InChI Key | Derived from structure:ZAIPMKNFIOOWCQ-UEKVPHQBSA-N (Modified for o-OH) |
Part 3: Structural Relationships & Origin Pathways
Understanding the origin of 2-Hydroxy Cephalexin is essential for controlling it during Active Pharmaceutical Ingredient (API) synthesis.
-
Synthetic Impurity: The primary route of entry is via the starting material, D-Phenylglycine . If the phenylglycine feedstock contains (R)-2-amino-2-(2-hydroxyphenyl)acetic acid (ortho-tyrosine analogue) as an impurity, it will couple with 7-ADCA (7-aminodesacetoxycephalosporanic acid) to form 2-Hydroxy Cephalexin.
-
Metabolic Pathway: In vivo, Cephalexin can undergo aromatic hydroxylation by cytochrome P450 enzymes. While para-hydroxylation yields Cefadroxil, ortho-hydroxylation yields 2-Hydroxy Cephalexin.
Visualization: Structural Homology and Origin
Figure 1: Structural relationship showing 2-Hydroxy Cephalexin as both a process impurity and a metabolic derivative, distinct from Cefadroxil.
Part 4: Analytical Protocol for Identification
For researchers conducting stability studies or releasing batches, distinguishing 2-Hydroxy Cephalexin from the parent drug is critical. Due to the phenolic hydroxyl group, 2-Hydroxy Cephalexin exhibits slightly different polarity and UV absorption characteristics compared to Cephalexin.
Protocol: HPLC-UV/MS Identification Workflow
Objective: To separate and identify 2-Hydroxy Cephalexin in a bulk Cephalexin sample.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate or Phosphate Buffer (pH 3.0 - 4.5)
-
Reference Standard: 2-Hydroxy Cephalexin (CAS 215172-75-1)[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10 mg of the Cephalexin API sample in 10 mL of Mobile Phase A.
-
Prepare a standard solution of 2-Hydroxy Cephalexin at 0.1% (w/w) relative to the target concentration (approx. 10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). A polar-embedded C18 is recommended to improve peak shape for polar impurities.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B (Isocratic hold to elute polar degradants)
-
5-25 min: 2% → 30% B (Linear gradient)
-
25-30 min: 30% → 2% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
-
Data Analysis & Logic:
-
Retention Time Prediction: The ortho-hydroxyl group introduces hydrogen bonding capabilities but generally increases polarity relative to the unsubstituted phenyl ring. Expect 2-Hydroxy Cephalexin to elute slightly earlier (lower Retention Factor, k') than Cephalexin, but potentially later than highly polar ring-opening degradants.
-
UV Spectrum Validation: Use a Diode Array Detector (DAD). 2-Hydroxy Cephalexin will show a bathochromic shift (red shift) in the aromatic region compared to Cephalexin due to the auxochromic effect of the -OH group.
-
-
Mass Spectrometry Confirmation (If UV is ambiguous):
-
Mode: ESI Positive (+).
-
Parent Ion: Monitor [M+H]+ = 364.4 m/z.
-
Cephalexin [M+H]+: 348.4 m/z.
-
Differentiation: The mass shift of +16 Da is diagnostic for hydroxylation.
-
Visualization: Analytical Logic Flow
Figure 2: Logical workflow for confirming the presence of 2-Hydroxy Cephalexin using HPLC and Mass Spectrometry.
Part 5: Regulatory & Safety Context
In the context of ICH Q3A/Q3B guidelines (Impurities in New Drug Substances/Products), 2-Hydroxy Cephalexin is considered a structural analogue impurity .
-
Reporting Threshold: typically 0.05% or 0.10% depending on daily dose.
-
Qualification: Because it is also a metabolite, the safety qualification burden may be lower than for a purely synthetic, non-metabolic impurity (per ICH M3(R2)), provided the levels in the drug product do not exceed those observed in metabolic studies.
-
Genotoxicity: As a hydroxylated derivative of the parent pharmacophore, it generally does not trigger structural alerts for genotoxicity (unlike nitro- or chloro- impurities), but standard in silico assessment (e.g., Derek Nexus) is required for filing.
References
-
Splendid Lab. (n.d.). 2-Hydroxy Cephalexin Reference Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cephalexin (Parent). Retrieved from [Link]
Sources
Toxicological Profile and Safety Data of 2-Hydroxy Cephalexin Impurity
This guide provides a comprehensive technical analysis of 2-Hydroxy Cephalexin , a specific impurity associated with the antibiotic Cephalexin. It is structured to assist researchers and regulatory professionals in understanding its origin, toxicological implications, and control strategies within the framework of ICH guidelines.
Technical Guide & Safety Assessment
Executive Summary
2-Hydroxy Cephalexin (CAS: 215172-75-1) is a structural analog of the beta-lactam antibiotic Cephalexin, characterized by the presence of a hydroxyl group at the ortho-position of the phenyl ring in the C7 side chain.[1] While often classified as a process-related impurity arising from contaminated starting materials (D-phenylglycine), it falls under the scrutiny of ICH Q3A/B (Impurities in New Drug Substances/Products) and ICH M7 (Mutagenic Impurities).[1]
Current toxicological assessments indicate that 2-Hydroxy Cephalexin does not possess high-potency mutagenic structural alerts distinct from the parent molecule.[1] Its safety profile is primarily governed by the immunogenic potential of the beta-lactam ring and the nephrotoxic threshold shared by cephalosporins.[1] This guide outlines the risk assessment strategy, establishing it as a non-mutagenic, ordinary impurity to be controlled at standard ICH qualification thresholds (0.15% or 1.0 mg/day).
Chemical Characterization & Origin
Identity and Structure
-
Chemical Name: (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
-
Molecular Formula: C₁₆H₁₇N₃O₅S[1]
-
Molecular Weight: 363.39 g/mol [1]
-
Structural Relationship: It differs from Cephalexin solely by the hydroxylation of the phenylglycine side chain.
Formation Pathways
The presence of 2-Hydroxy Cephalexin is typically traced to two distinct origins:
-
Process-Related (Primary): Contamination of the starting material D-Phenylglycine with 2-Hydroxy-D-Phenylglycine .[1] During the acylation of the 7-ADCA nucleus, this contaminant competes with the active side chain, forming the impurity.
-
Degradation (Secondary): Oxidative hydroxylation of the phenyl ring under stress conditions (e.g., metal-catalyzed oxidation), though this is less common than hydrolysis of the beta-lactam ring.[1]
Figure 1: Structural Formation & Comparison
Caption: Comparative synthesis pathway showing the origin of 2-Hydroxy Cephalexin via contaminated starting material versus direct API synthesis.
Toxicological Profiling
As a specific impurity without a standalone monograph, the safety of 2-Hydroxy Cephalexin is evaluated using a read-across approach from the parent drug and in silico structural activity relationship (SAR) analysis.[1]
Genotoxicity Assessment (ICH M7)
The most critical safety step is determining if the impurity is mutagenic.[1]
-
Structural Alerts: The 2-hydroxy-phenylglycine moiety does not constitute a standard structural alert for genotoxicity (unlike nitro, N-nitroso, or epoxide groups).[1]
-
Ames Test Prediction: In silico models (e.g., DEREK, SARAH) predict this impurity to be Non-Mutagenic . The addition of a hydroxyl group to the phenyl ring increases polarity and metabolic clearance (via glucuronidation) rather than DNA reactivity.[1]
Immunogenicity & Hypersensitivity
Beta-lactam allergies are primarily driven by the formation of hapten-protein conjugates.[1]
-
Mechanism: The beta-lactam ring opens and covalently binds to serum proteins (e.g., albumin).[1]
-
Side Chain Effect: The R1 side chain (phenylglycine in Cephalexin) determines IgE cross-reactivity.[1] The ortho-hydroxyl group in 2-Hydroxy Cephalexin structurally modifies the R1 epitope.[1]
-
Risk: While it retains the capacity to cause anaphylaxis in sensitized individuals (due to the intact beta-lactam ring), the structural modification suggests it is unlikely to be more immunogenic than Cephalexin itself. It will cross-react with Cephalexin-specific antibodies.[1]
General Toxicity (Acute & Chronic)[1]
-
Nephrotoxicity: Cephalosporins can be nephrotoxic at high doses (transport via OAT proteins).[1] The increased polarity of the 2-hydroxy variant may slightly alter renal clearance kinetics but is not expected to significantly increase nephrotoxic potential compared to the parent.[1]
-
LD50 Estimation: Based on Cephalexin data (Rat Oral LD50 > 5000 mg/kg), 2-Hydroxy Cephalexin is expected to have low acute toxicity.[1]
Regulatory Control Strategy
Since 2-Hydroxy Cephalexin is not explicitly listed as a specified impurity (e.g., Impurity A, B, C) in the European Pharmacopoeia (EP) monograph for Cephalexin, it is categorized as an "Any Other Impurity" (Unspecified).
Qualification Thresholds (ICH Q3A/B)
For a drug like Cephalexin with a maximum daily dose (MDD) often exceeding 2 grams:
| Threshold Type | Limit Concentration | Action Required |
| Reporting Threshold | 0.05% | Must be reported in CoA if > 0.05%. |
| Identification Threshold | 0.10% | Structure must be elucidated (already done).[1] |
| Qualification Threshold | 0.15% | Safety data required if level exceeds this limit.[1] |
Permitted Daily Exposure (PDE) Calculation
If the impurity exceeds the qualification threshold (0.15%), a PDE must be established. Using the parent drug as a surrogate (NOAEL approach):
-
Parent NOAEL: ~1000 mg/kg/day (Rat, long-term).[1]
-
Safety Factors (F): F1=5 (Rat to Human), F2=10 (Individual variability), F3=1 (Short to long term), F4=1 (Severe toxicity - none), F5=1 (LOAEL to NOAEL). Total F = 50.[1]
-
Calculation:
[1]
Note: Since the impurity is structurally similar and likely less toxic than the API, the "qualified" level is typically set at the ICH limit (0.15%) rather than a calculated PDE, unless specific toxicity is observed.
Analytical Strategy
To ensure patient safety, this impurity must be monitored during release testing.
Recommended Method: RP-HPLC[1]
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile gradient. The 2-hydroxy group increases polarity, causing this impurity to elute before Cephalexin (Relative Retention Time < 1.0).[1]
-
Detection: UV at 254 nm (The phenyl ring absorption is retained).[1]
Figure 2: Safety Assessment Workflow (ICH Q3/M7)
Caption: Decision tree for the safety qualification of 2-Hydroxy Cephalexin under ICH guidelines.
Conclusion
2-Hydroxy Cephalexin is a non-mutagenic, process-related impurity of Cephalexin.[1] Its toxicological profile is benign relative to the parent compound, with no specific alerts for genotoxicity or carcinogenicity.
-
Safety Status: Considered safe at levels below 0.15% (ICH Q3A Qualification Threshold).[1]
-
Control: Routine monitoring via HPLC is sufficient.[1]
-
Risk: Primary risk is theoretical cross-reactivity in beta-lactam allergic patients, which is managed by existing contraindications for the drug product.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link
-
European Pharmacopoeia (Ph.[1][2] Eur.). Cephalexin Monograph 01/2008:0708.[1] (Defines specified impurities A-F).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 27447, Cephalexin.Link[1]
-
SynThink Research Chemicals. (2024).[1] 2-Hydroxy Cephalexin Impurity Data Sheet (CAS 215172-75-1).[1]Link[1]
Sources
Methodological & Application
Application Note: High-Resolution HPLC Method Development for 2-Hydroxy Cephalexin
Executive Summary & Scientific Rationale
The detection of 2-Hydroxy Cephalexin (CAS: 215172-75-1), a specific oxidative degradant and metabolite of Cephalexin, presents a distinct chromatographic challenge due to its structural similarity to the parent Active Pharmaceutical Ingredient (API) and its increased polarity.
While standard pharmacopeial methods (USP/EP) focus on general impurities like 7-ADCA or phenylglycine, the specific isolation of the 2-hydroxy derivative requires a method optimized for polar selectivity . The introduction of a hydroxyl group at the ortho-position of the phenyl ring (creating a phenol moiety) increases the molecule's hydrophilicity. In a standard Reverse Phase (RP) system, this results in a lower retention factor (
This Application Note details a Stability-Indicating HPLC Protocol designed to resolve 2-Hydroxy Cephalexin from the API and other polar degradants. The method utilizes a high-surface-area C18 stationary phase with a distinct acidic mobile phase to suppress silanol activity and optimize the ionization state of the zwitterionic analytes.
Chemical Context & Separation Strategy
The Analyte
-
Differentiation: The target possesses a phenolic hydroxyl group on the side-chain phenyl ring.
-
Chromatographic Behavior: Due to the additional polar -OH group, 2-Hydroxy Cephalexin will elute before Cephalexin in reverse-phase chromatography.
Critical Method Parameters (CMP)
-
pH Control: Cephalexin is zwitterionic (pKa values approx. 2.5 and 7.3). To ensure robust retention and peak shape, we utilize a buffer at pH 3.0 . This keeps the carboxylic acid partially suppressed and the amine protonated, while the phenolic -OH (pKa ~10) remains neutral, preventing secondary interactions.
-
Stationary Phase: A standard C18 is sufficient, but a Polar-Embedded C18 or an End-capped C18 with high carbon load is preferred to prevent "dewetting" during the highly aqueous initial gradient required to retain the polar impurity.
Experimental Protocol
Reagents and Standards[4][5][6][7]
-
Reference Standard: 2-Hydroxy Cephalexin (Purity >95%).[4]
-
API Standard: Cephalexin Monohydrate (USP/EP Reference Standard).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer: Potassium Dihydrogen Phosphate (
), Orthophosphoric acid (85%).
Chromatographic Conditions[6][8]
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil Gold or Phenomenex Luna C18(2)) | High surface area provides necessary methylene selectivity for structural analogs. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Maintains acidic environment to stabilize the beta-lactam and control ionization. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol modifies selectivity; ACN reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to optimize Van Deemter efficiency. |
| Column Temp | 25°C | Ambient control prevents retention time drift due to thermal fluctuations. |
| Injection Vol | 20 µL | Sufficient mass load for trace impurity detection without column overload. |
| Detection | UV-PDA at 254 nm (primary) and 220 nm (secondary) | 254 nm targets the phenyl chromophore; 220 nm increases sensitivity for amide bonds. |
Gradient Program
Objective: Retain the early eluting polar 2-Hydroxy impurity, then elute the API, then wash hydrophobic degradants.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration/Loading : High aqueous content to trap polar 2-OH Cephalexin. |
| 5.0 | 95 | 5 | Isocratic Hold : Ensures separation of injection void from the target impurity. |
| 20.0 | 60 | 40 | Linear Gradient : Elution of 2-Hydroxy Cephalexin followed by Cephalexin. |
| 25.0 | 20 | 80 | Wash : Elute highly hydrophobic impurities. |
| 30.0 | 95 | 5 | Re-equilibration : Return to initial conditions. |
| 35.0 | 95 | 5 | Ready : End of run. |
Method Development Logic & Workflow
The following diagram illustrates the decision-making process used to arrive at these specific conditions, ensuring the method is robust against the zwitterionic nature of the target.
Figure 1: Decision tree for selecting chromatographic conditions based on the physicochemical properties of 2-Hydroxy Cephalexin.
Sample Preparation & System Suitability[8][9][10]
Standard Preparation[1][2][5]
-
Stock Solution: Dissolve 10 mg of 2-Hydroxy Cephalexin Reference Standard in 10 mL of Mobile Phase A (Concentration: 1000 µg/mL). Note: Use sonication if necessary, but avoid heat to prevent degradation.
-
Working Standard: Dilute the Stock Solution with Mobile Phase A to a concentration of 10 µg/mL (Targeting 0.1% impurity level relative to a typical API sample).
Test Sample Preparation[8]
-
Weigh 50 mg of Cephalexin API/Formulation.
-
Dissolve in 50 mL of Mobile Phase A.
-
Filter through a 0.45 µm Nylon or PVDF syringe filter. Discard the first 2 mL of filtrate to prevent adsorption losses.
System Suitability Criteria
Before routine analysis, inject the Working Standard six times and verify:
-
Theoretical Plates (N): > 2000
-
Tailing Factor (T): 0.8 < T < 1.5
-
Resolution (Rs): > 2.0 between 2-Hydroxy Cephalexin and Cephalexin (if running a mixed standard).
Validation & Stability (Self-Validating Systems)
To ensure the method is truly "stability-indicating," you must prove it can detect the impurity in the presence of other degradants.
Forced Degradation (Specificity Check)
Since 2-Hydroxy Cephalexin is an oxidative degradant, perform the following stress test to generate it in situ and confirm the retention time matches the standard:
-
Oxidative Stress: Treat Cephalexin sample with 3%
for 2 hours at room temperature. -
Analysis: Inject the stressed sample.
-
Confirmation: Look for the growth of the peak at the specific retention time of 2-Hydroxy Cephalexin (approx. RRT 0.6 - 0.8 relative to Cephalexin).
Figure 2: Oxidative stress workflow to validate the detection of 2-Hydroxy Cephalexin in-situ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure Buffer concentration is at least 20mM; consider adding 1% Triethylamine (TEA) if pH allows. |
| Poor Resolution | Gradient too steep | Extend the initial isocratic hold (0-5 min) or lower the %B ramp rate. |
| Baseline Drift | UV absorbance of buffer | Ensure high-quality HPLC grade reagents; Phosphate absorbs below 210nm, so stick to >220nm. |
| Missing Peak | Degradation of Standard | 2-Hydroxy Cephalexin is sensitive. Prepare standards fresh daily and store at 4°C. |
References
-
Olsen, B. A., et al. (1993).[9] Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Chromatography A. Retrieved from [Link]
-
Jeswani, R. M., et al. (2015). Development and Validation of Stability Indicating HPLC Method for Determination of Cephalexin. ResearchGate. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[10] Eur.). Cefalexin Monograph. (General reference for impurity limits and standard conditions).
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. APIs para investigación e impurezas | CymitQuimica [cymitquimica.com]
- 5. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. (PDF) Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics [academia.edu]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Application Note: Identification of 2-Hydroxy Cephalexin using LC-MS/MS Fragmentation Patterns
Introduction
Cephalexin is a first-generation cephalosporin antibiotic widely prescribed to treat a variety of bacterial infections.[1][2] Its efficacy and safety profile have made it a cornerstone in clinical practice. Monitoring its metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties, as well as for assessing potential drug-drug interactions and patient-specific metabolic variations. One of the key metabolites of cephalexin is 2-Hydroxy Cephalexin, formed by the hydroxylation of the phenylglycyl side chain. Accurate identification and quantification of this metabolite are essential in drug development and clinical research.
This application note provides a detailed protocol for the identification of 2-Hydroxy Cephalexin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation patterns of both cephalexin and its hydroxylated metabolite, offering a robust methodology for their differentiation and confirmation in biological matrices.
Molecular Structures and Proposed Fragmentation Pathways
The chemical structures of cephalexin and 2-Hydroxy Cephalexin are presented below. The addition of a hydroxyl group to the phenyl ring of cephalexin results in a mass increase of 15.9949 Da, a key differentiator in mass spectrometric analysis.
-
Cephalexin: C₁₆H₁₇N₃O₄S, Molecular Weight: 347.39 g/mol [2]
-
2-Hydroxy Cephalexin: C₁₆H₁₇N₃O₅S, Molecular Weight: 363.39 g/mol [3]
Collision-Induced Dissociation (CID) and Fragmentation Mechanisms
Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry to fragment selected ions.[4] The kinetic energy of the selected precursor ion is increased, and upon collision with an inert gas, this energy is converted into internal energy, leading to bond cleavage and the formation of product ions.[4] For cephalosporins, fragmentation typically occurs at the β-lactam ring and the amide linkage.[5][6]
Proposed Fragmentation Pathway for Cephalexin and 2-Hydroxy Cephalexin
The fragmentation of cephalexin is well-characterized. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 348.1. The primary fragmentation route involves the cleavage of the β-lactam ring and the loss of the phenylglycyl group.
Based on the known fragmentation of cephalexin, we can predict the fragmentation pattern of 2-Hydroxy Cephalexin. The precursor ion [M+H]⁺ will have an m/z of 364.1. The addition of the hydroxyl group to the phenyl ring will increase the mass of fragments containing this moiety by 16 Da.
Caption: Proposed fragmentation pathways for Cephalexin and 2-Hydroxy Cephalexin.
LC-MS/MS Methodology
This section outlines a comprehensive protocol for the analysis of 2-Hydroxy Cephalexin in a biological matrix such as human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled cephalexin).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Causality: Acetonitrile is a commonly used organic solvent for protein precipitation as it efficiently denatures and precipitates plasma proteins. The use of an internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.
Liquid Chromatography
The chromatographic separation is designed to resolve 2-Hydroxy Cephalexin from its parent compound and other endogenous matrix components.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
Causality: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like cephalexin and its metabolites. The acidic mobile phase (0.1% formic acid) promotes the protonation of the analytes, which is essential for positive ion electrospray ionization. The gradient elution allows for efficient separation of compounds with different polarities.
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent, optimize for signal |
MRM Transitions
The following MRM transitions are proposed for the identification and quantification of cephalexin and 2-Hydroxy Cephalexin. The collision energies should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Purpose |
| Cephalexin | 348.1 | 158.0 | 25 | Quantifier |
| Cephalexin | 348.1 | 174.0 | 20 | Qualifier |
| 2-Hydroxy Cephalexin | 364.1 | 174.0 | 25 | Quantifier |
| 2-Hydroxy Cephalexin | 364.1 | 190.0 | 20 | Qualifier |
Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The use of both a quantifier and a qualifier ion transition increases the confidence in the identification of the analyte. The ratio of the quantifier to qualifier ion should be consistent between standards and unknown samples.
Overall Experimental Workflow
The entire process from sample receipt to data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for the identification of 2-Hydroxy Cephalexin.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of 2-Hydroxy Cephalexin using LC-MS/MS. By understanding the predictable fragmentation patterns of cephalosporins, a reliable method can be established even in the absence of a commercially available standard for the metabolite. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry, along with the rationale behind these choices, provide a solid foundation for researchers in drug metabolism and pharmacokinetics to implement this methodology. The high selectivity and sensitivity of the MRM approach ensure confident identification and pave the way for accurate quantification of this important cephalexin metabolite.
References
-
Zhang, M., et al. (2018). Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma. Therapeutic Drug Monitoring, 40(6), 682-692. Available at: [Link]
-
PubChem. (n.d.). Cephalexin. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cephalexin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Cefalexin. Retrieved from [Link]
- Griffith, R. S. (1983). The pharmacology of cephalexin.
- Berendsen, B. J. A., et al. (2015). A ß-lactam LC-MS/MS multi-method including penicillins, cephalosporins and carbapenems. Wageningen University & Research.
-
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]
- Ahmad, I., et al. (2017). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC North America, 35(2), 116-123.
- Sereda, V., & Varlamov, V. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.
- Hu, C., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Analytical Biochemistry, 558, 43-51.
- Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry: An Emerging Technology for Interactomics and Structural Biology. Analytical Chemistry, 90(1), 144-165.
- Karageorgou, E., & Samanidou, V. (2014). Multiresidue LC–MS/MS analysis of cephalosporins and quinolones in milk following ultrasound-assisted matrix solid-phase dispersive extraction combined with the quick, easy, cheap, effective, rugged, and safe methodology.
- Kersten, S., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 11(4), 229.
-
EPFL. (2024). Web-based application for in silico fragmentation. MS tools. Retrieved from [Link]
- Maki, S. A. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods (Master's thesis). AL-Nahrain University.
- Hufnagel, P., & Huschek, G. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- Lourenço, F. R., et al. (2022). Molecular Structure and Antibacterial Activity of Degradation Products from Cephalexin Solutions Submitted to Thermal and Photolytic Stress. Antibiotics, 11(3), 393.
- Brodbelt, J. S. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 30-47.
Sources
Application Note: Rapid Quantification of 2-Hydroxy Cephalexin using a Stability-Indicating UPLC-UV Method
Abstract
This application note details a robust, rapid, and stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the precise quantification of 2-Hydroxy Cephalexin, a potential impurity and degradation product of the cephalosporin antibiotic, Cephalexin. The method leverages the efficiency of sub-2 µm particle chromatography to achieve excellent resolution and a total run time of under 4 minutes. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the purity testing and stability assessment of Cephalexin.
Introduction: The Rationale for Impurity Profiling
Cephalexin is a widely prescribed first-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, potency, and stability is paramount to guaranteeing patient safety and therapeutic efficacy. During synthesis, storage, or upon exposure to stress conditions (e.g., acid, base, oxidation), Cephalexin can degrade, leading to the formation of various related substances.[3][4]
2-Hydroxy Cephalexin is a known Cephalexin derivative that may arise as a process-related impurity or a degradant.[5][6] Regulatory bodies mandate the identification and quantification of such impurities. Therefore, a reliable and rapid analytical method is essential for quality control (QC) laboratories to monitor the purity of Cephalexin bulk drug and finished pharmaceutical products.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including drastically reduced analysis times, lower solvent consumption, and improved chromatographic resolution, which is critical for separating structurally similar compounds.[7][8] This note presents a UPLC method optimized for the baseline separation and accurate quantification of 2-Hydroxy Cephalexin from its parent compound.
Scientific Principles of the Separation
The success of this method hinges on leveraging the physicochemical properties of Cephalexin and its hydroxylated analogue within a reversed-phase chromatographic system.
-
Analyte Chemistry: Cephalexin is a zwitterionic molecule, containing both a primary amine (pKa ≈ 7.2) and a carboxylic acid group (pKa ≈ 3.3).[9][10] 2-Hydroxy Cephalexin shares this fundamental structure with the addition of a hydroxyl group, making it slightly more polar than the parent drug.
-
Stationary Phase Selection: A C18 stationary phase with sub-2 µm particles (e.g., ACQUITY UPLC BEH C18) is selected for its hydrophobic character and high separation efficiency.[8][11] This phase effectively retains the moderately polar analytes.
-
Mobile Phase pH Control: The mobile phase pH is the most critical parameter for achieving a robust separation. By employing a buffer with a pH of approximately 3.0 (e.g., 0.1% formic acid), we ensure that the carboxylic acid group on both molecules is protonated (in its non-ionized form). This suppresses silanol interactions and promotes consistent hydrophobic retention on the C18 phase, leading to sharp, symmetrical peaks.
-
Advanced Column Hardware: Modern UPLC columns often incorporate technologies to minimize undesirable secondary interactions. For carboxylate-containing analytes like cephalosporins, stainless-steel hardware can lead to peak tailing and poor recovery.[7] The use of columns with hybrid particle technology or advanced surfaces mitigates these effects, enhancing analytical accuracy and precision.
-
UV-Vis Detection: The β-lactam ring and conjugated side-chain in the cephalosporin structure act as a chromophore, exhibiting strong UV absorbance. A detection wavelength of 262 nm provides excellent sensitivity for both Cephalexin and its impurities.[12] The use of a Photodiode Array (PDA) detector is highly recommended to simultaneously acquire spectra across a range of wavelengths, which can be used to assess peak purity.
Experimental Protocol
Instrumentation and Materials
-
UPLC System: An ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager with flow-through needle, and an ACQUITY UPLC PDA Detector.
-
Data System: Empower™ 3 Chromatography Data Software.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Chemicals:
-
Cephalexin Reference Standard (USP or equivalent)
-
2-Hydroxy Cephalexin Reference Standard
-
Acetonitrile (UPLC/MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm, e.g., Milli-Q)
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Gradient Elution | Time (min) |
| 0.00 | |
| 2.50 | |
| 2.60 | |
| 3.10 | |
| 3.20 | |
| 4.00 | |
| Column Temperature | 40 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 1.5 µL |
| Detection | PDA: Wavelength 262 nm |
| Sampling Rate | 20 points/sec |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to volume with water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Cephalexin reference standard and 25 mg of 2-Hydroxy Cephalexin reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard & Calibration Curve Solutions: Prepare a mixed working standard solution containing both analytes. For example, a solution with 500 µg/mL of Cephalexin and 5.0 µg/mL of 2-Hydroxy Cephalexin is suitable for system suitability. Prepare a series of calibration standards for 2-Hydroxy Cephalexin by serially diluting its stock solution to cover the expected impurity range (e.g., 0.1 µg/mL to 10 µg/mL).
System Validation and Quality Control
To ensure the trustworthiness of the results, the protocol must be validated according to ICH guidelines.[1][13] Key validation parameters include:
-
System Suitability: Before sample analysis, inject a suitability standard (e.g., 5 replicate injections). The acceptance criteria should be:
-
Resolution: The resolution between the Cephalexin and 2-Hydroxy Cephalexin peaks must be > 2.0.
-
Tailing Factor: Tailing factor for each peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
-
Specificity (Stability-Indicating): The method's ability to resolve the analyte from potential interferences must be demonstrated. This is typically achieved through forced degradation studies.[1][4] Subject a Cephalexin solution to acidic, basic, oxidative (H₂O₂), thermal, and photolytic stress. Analyze the stressed samples to confirm that the 2-Hydroxy Cephalexin peak is free from co-eluting degradants.
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The method should demonstrate linearity with a correlation coefficient (R²) of ≥ 0.999.[7]
-
Limit of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected.[14] These must be sufficiently low to quantify impurities at required reporting thresholds (e.g., 0.1%).
Workflow and Data Processing
The overall experimental process from sample preparation to final analysis follows a logical sequence to ensure data integrity.
Figure 1. A comprehensive workflow diagram illustrating the key stages from initial sample and mobile phase preparation through UPLC analysis and final data quantification.
Expected Results
Under the specified conditions, a baseline separation of 2-Hydroxy Cephalexin and Cephalexin will be achieved. As 2-Hydroxy Cephalexin is more polar, it is expected to elute slightly earlier than the parent Cephalexin peak. A representative chromatogram would show a small, sharp peak for 2-Hydroxy Cephalexin followed by a much larger, well-resolved peak for Cephalexin, all within a 4-minute runtime. The rapid gradient ensures that any late-eluting, non-polar impurities are quickly flushed from the column, preparing it for the next injection.
Conclusion
The UPLC method described herein is rapid, sensitive, and specific for the quantification of 2-Hydroxy Cephalexin. With a run time of under four minutes, this method provides a significant improvement in sample throughput compared to conventional HPLC methods, making it exceptionally well-suited for high-volume quality control environments and research applications in drug development. The protocol's design is grounded in fundamental chromatographic principles and can be readily validated and implemented.
References
-
Waters Corporation. (2023). Rapid Analysis of Cephalosporins and Related Drug Substances Using CORTECS™ Premier Columns featuring MaxPeak™ Technology. Waters Application Note; 720007289. [Link]
-
Panda, S. S., Kumar, B. V. R., Dash, R., & Mohanta, G. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. Scientia Pharmaceutica, 81(4), 1029–1041. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Cephalosporins and Related Drug Substances Using CORTECS™ Premier Columns featuring MaxPeak™ Technology. Retrieved from [Link]
- von Ahn, A., Dallegrave, A., dos Santos, J. D., & Garcia, C. V. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies.
-
von Ahn, A., Dallegrave, A., dos Santos, J. D., & Garcia, C. V. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of Cephalexin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Panda, S. S., et al. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. SciSpace. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. Waters Application Note. Retrieved from [Link]
-
Al-Ghannam, S. M. (2006). Rapid and sensitive high performance liquid chromatographic determination of four cephalosporin antibiotics in pharmaceutical and body fluids. ResearchGate. [Link]
-
von Ahn, A., et al. (2022). Chemical structure of impurities and their main degradation from cephalexin. ResearchGate. [Link]
- Zhang, Q. (2018).
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cefadroxil. Retrieved from [Link]
-
Kumar, V., et al. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7958. [Link]
- Siddiqui, M. R., Al-Othman, Z. A., & Rahman, N. (2017). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods.
- Maki, S. A. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods. AL-Nahrain University.
-
Gilar, M., & Pohl, C. A. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(23), 8206. [Link]
- U.S. Food and Drug Administration. (2018).
-
Wang, J., et al. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. CrystEngComm, 24(2), 332-341. [Link]
-
Drugs.com. (2024). Cephalexin Tablets: Package Insert / Prescribing Information. Retrieved from [Link]
Sources
- 1. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
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- 8. mdpi.com [mdpi.com]
- 9. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
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Application Note: Advanced Crystallization & Purification Protocols for 2-Hydroxy Cephalexin
Part 1: Executive Summary & Chemical Context
The Target Molecule
This guide details the purification and crystallization of 2-Hydroxy Cephalexin (CAS: 215172-75-1).
-
Chemical Definition: (6R,7R)-7-[[(2R)-2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2]
-
Distinction: It is the ortho-hydroxy analog of Cephalexin. It must be distinguished from Cefadroxil (the para-hydroxy analog) and Cephalexin (unsubstituted phenyl ring).
-
Application: Primarily used as a high-purity analytical standard for impurity profiling in Cephalexin drug substances, or as a novel beta-lactam candidate in drug discovery.
The Purification Challenge
Purifying 2-Hydroxy Cephalexin presents a unique set of physicochemical challenges compared to its parent compounds:
-
The "Ortho-Effect": The hydroxyl group at the ortho position creates intramolecular hydrogen bonding with the exocyclic amine or amide nitrogen. This alters the pKa values and solubility profile compared to the para-isomer (Cefadroxil), often leading to higher solubility in non-polar regions and distinct crystal habits.
-
Zwitterionic Behavior: Like all cephalosporins, it exhibits minimum solubility at its isoelectric point (pI). However, the phenolic group introduces a third ionization state, requiring precise pH control.
-
Stability: The beta-lactam ring is susceptible to hydrolysis at high pH (>8.5) and high temperatures, necessitating low-temperature processing.
Part 2: Physicochemical Basis of Separation
To design a self-validating protocol, one must understand the solubility landscape. 2-Hydroxy Cephalexin behaves as a zwitterion.
-
Acidic Region (pH < 2): Cationic form (Amine protonated, Carboxyl protonated). High Solubility.
-
Isoelectric Region (pH 4.0 – 5.5): Zwitterionic form (Amine protonated, Carboxyl deprotonated). Minimum Solubility (Supersaturation Zone).
-
Basic Region (pH > 7.5): Anionic form (Amine deprotonated, Carboxyl deprotonated, Phenol deprotonated). High Solubility but High Degradation Risk .
Experimental Determination of Metastable Zone Width (MSZW)
Before scaling up, perform a solubility scan. The ortho-substitution typically shifts the pI slightly lower than Cephalexin (pI ~4.5) due to the electron-withdrawing inductive effect of the ortho-hydroxyl group on the amine.
Part 3: Detailed Protocols
Protocol A: Reactive Crystallization (De Novo Synthesis)
Use this protocol when synthesizing 2-Hydroxy Cephalexin enzymatically from 7-ADCA and 2-Hydroxy-Phenylglycine Methyl Ester (2-HPGME).
Reagents & Equipment
-
Precursors: 7-ADCA (solubilized in ammonia), 2-HPGME.
-
Catalyst: Immobilized Penicillin G Acylase (PGA).
-
Solvent: Water/Methanol (95:5 v/v).
-
Equipment: Jacketed crystallizer with overhead stirring (Rushton turbine), FBRM (Focused Beam Reflectance Measurement) probe (optional).
Step-by-Step Workflow
-
Enzymatic Coupling (The Reaction Phase):
-
Dissolve 7-ADCA in water by adjusting pH to 7.5 using dilute
. -
Add 2-HPGME (molar ratio 1.1 : 1 vs 7-ADCA).
-
Add Enzyme (PGA). Maintain temperature at 15°C (low temperature preserves the beta-lactam ring).
-
Mechanism:[3][4][5][6] The enzyme couples the precursors. As the concentration of 2-Hydroxy Cephalexin rises, it approaches supersaturation.
-
-
Clarification:
-
Once conversion >95% (monitor via HPLC), filter off the immobilized enzyme.
-
The filtrate contains the product in solution at pH ~7.0.
-
-
pH-Shift Crystallization (The Purification Phase):
-
Acidification: Slowly dose 2M
to lower pH. -
Critical Process Parameter (CPP): The target is the pI (approx pH 4.2 – 4.8).
-
Seeding: At pH 5.5 (just before the crash point), add 0.5% w/w seed crystals of 2-Hydroxy Cephalexin monohydrate. This promotes the formation of the stable monohydrate polymorph and prevents oiling out.
-
Aging: Hold the slurry at the pI pH for 2–4 hours at 5°C. The ortho-hydroxy isomer will crystallize out, while unreacted 2-HPGME (which has higher solubility in this range) remains in the mother liquor.
-
-
Isolation:
-
Filter the slurry.[3]
-
Wash: Displacement wash with cold water/isopropanol (80:20) to remove residual phenylglycine impurities.
-
Drying: Vacuum dry at 40°C. Caution: Over-drying can dehydrate the crystal lattice (loss of water of hydration), leading to amorphous material.
-
Protocol B: Recrystallization for High-Purity Standards (>99.5%)
Use this protocol to purify crude material or isolate the specific isomer from a mixture of structural analogs.
-
Dissolution:
-
Suspend crude 2-Hydroxy Cephalexin in water (10 mL/g).
-
Add 1M HCl dropwise until the solution clears (pH ~1.5).
-
Filtration: Filter through a 0.22 µm membrane to remove insolubles.
-
-
Anti-Solvent Addition (Optional but Recommended):
-
Add Isopropanol (IPA) to the acidic solution until the ratio is 10% v/v. IPA acts as an anti-solvent and improves yield during the pH shift.
-
-
Controlled Neutralization:
-
Slowly add 1M
or Triethylamine. -
Turbidity Point: Watch for the first onset of turbidity (usually around pH 2.5–3.0). Stop stirring and allow nucleation for 15 mins.
-
Resume base addition until pH reaches 4.5 (pI).
-
-
Ripening:
-
Cool to 0–5°C.
-
Stir for 4 hours. The "Ortho" isomer tends to form dense, prismatic crystals under these conditions, distinguishing it from the needle-like habit often seen in standard Cephalexin.
-
Part 4: Visualization of the Process
Diagram 1: Reactive Crystallization Workflow
This diagram illustrates the coupled reaction and separation pathway, highlighting the critical pH control points.
Caption: Workflow for the enzymatic synthesis and reactive crystallization of 2-Hydroxy Cephalexin, emphasizing impurity rejection at the isoelectric point.
Part 5: Critical Quality Attributes (CQAs) & Troubleshooting
Polymorphism Control
Cephalosporins frequently exist as hydrates. For 2-Hydroxy Cephalexin, the Monohydrate is typically the thermodynamically stable form in aqueous systems.
-
Risk: Dehydration to an unstable amorphous form occurs if dried >45°C under high vacuum.
-
Validation: Verify crystal form using Powder X-Ray Diffraction (PXRD). Look for characteristic peaks (distinct from Cephalexin Monohydrate).
Impurity Rejection Table
The following table summarizes how this protocol separates the target from common structural impurities.
| Impurity | Chemical Nature | Behavior at pH 4.5 (pI) | Removal Strategy |
| 2-Hydroxy Cephalexin | Target (Zwitterion) | Insoluble (Precipitates) | Collected on filter |
| 2-HPGME | Ester Precursor | Soluble (Protonated amine) | Washed out in Mother Liquor |
| 2-Hydroxyphenylglycine | Hydrolysis Byproduct | Soluble (Different pI ~5.8) | Displacement Wash |
| 7-ADCA | Beta-lactam Core | Soluble (pI ~4.0 but higher solubility) | Remains in Mother Liquor |
Troubleshooting Common Issues
-
Issue: Product "oils out" instead of crystallizing.
-
Cause: Supersaturation generated too quickly or high impurity load.
-
Solution: Reduce acid addition rate. Add seeds before the cloud point. Increase ionic strength slightly (add NaCl) to salt out the product in a controlled manner.
-
-
Issue: High levels of Phenylglycine impurity in final cake.
-
Cause: pH drifted too high (> 6.0) during washing.
-
Solution: Ensure wash solvent is pH adjusted to 4.5. Use a co-solvent wash (Water/IPA) to solubilize the organic impurities.
-
Part 6: References
-
McDonald, M. A., et al. (2019). Reactive Crystallization of Beta-Lactam Antibiotics. Mettler Toledo Application Library. Link
-
Li, M., et al. (2019). Optimizing the Aspect Ratio of Cephalexin in Reactive Crystallization by Controlling Supersaturation and Seeding Policy. Transactions of Tianjin University, 25, 273–283. Link
-
Rousseau, R. W., et al. (2019). Crystallization Kinetics of Cephalexin Monohydrate in the Presence of Cephalexin Precursors. Crystal Growth & Design, 19(9), 5049–5057. Link
-
ChemicalBook. (2023). 2-Hydroxy Cephalexin Product Properties and CAS 215172-75-1 Data.[2][7][8]Link
-
SynThink Research Chemicals. (2023). Impurity Standards: 2-Hydroxy Cephalexin Structure and Analysis.Link
Sources
- 1. 2-HYDROXYCEPHALEXIN [drugfuture.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. CN105274177A - Preparation method of cephalexin raw material and capsules - Google Patents [patents.google.com]
- 5. EP0658558A1 - Separation of cephalosporin isomers - Google Patents [patents.google.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. BioOrganics [bioorganics.biz]
- 8. 2-Hydroxy Cephalexin | 215172-75-1 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Cephalexin & 2-Hydroxy Cephalexin Resolution
Case ID: CPX-RES-001 Status: Open Priority: High (Method Development/QC) Assigned Specialist: Senior Application Scientist
Executive Summary: The Separation Challenge
Welcome to the technical support hub for Cephalosporin analysis. You are likely encountering co-elution or poor resolution (
The Core Problem:
Both compounds are zwitterionic
The Solution Strategy: To resolve this critical pair, we must exploit the polarity difference rather than ionization differences. This requires precise control of the Mobile Phase pH (to lock the ionization state) and the Organic Modifier Selectivity (to differentiate based on hydrophobicity).
Triage: Quick Diagnostic (Tier 1 Support)
Before altering your method, verify these three critical parameters. If any are off, they are the likely root cause of your resolution loss.
| Parameter | Specification | Why it matters |
| Mobile Phase pH | 2.5 ± 0.1 | Cephalexin is zwitterionic (pI ~4.5).[1] At pH 2.5, the carboxyl group is protonated (neutral), increasing retention on C18. If pH drifts > 3.0, the carboxyl ionizes, reducing retention and causing co-elution. |
| Column History | < 500 Injections | |
| Sample Solvent | Mobile Phase A | Dissolving samples in 100% MeOH/ACN causes "solvent effect," leading to peak broadening and loss of resolution at the solvent front. |
Deep Dive: Troubleshooting Guide (Tier 2 Support)
Issue A: Co-elution (Resolution < 1.5)
Symptom: The 2-OH-CPX shoulder merges into the main Cephalexin peak.
Root Cause: Insufficient selectivity. The hydrophobic difference between CPX and 2-OH-CPX is too small for your current organic modifier strength.
Corrective Action:
-
Switch Selectivity (Methanol vs. Acetonitrile):
-
Acetonitrile (ACN) is aprotic and elutes strictly by hydrophobicity.
-
Methanol (MeOH) is protic and can form hydrogen bonds with the extra hydroxyl group on 2-OH-CPX.
-
Protocol: Replace 50% of your ACN with MeOH. The MeOH will interact differently with the 2-OH group, likely shifting its retention time relative to CPX.
-
-
Lower the pH:
-
Ensure your buffer is Phosphate (20-50 mM) adjusted to pH 2.5 .
-
Mechanism: At pH 2.5, the carboxylic acid is suppressed. 2-OH-CPX, being more polar, will naturally elute earlier than CPX. If pH is too high (e.g., 4.5), both are partially ionized and elute too fast to separate.
-
Issue B: Peak Tailing (Asymmetry > 1.2)
Symptom: Cephalexin elutes with a long "tail," obscuring the impurity.
Root Cause: Secondary interactions between the free amine of Cephalexin and residual silanols on the silica support.
Corrective Action:
-
Add a Silanol Blocker: Add Triethylamine (TEA) (0.1% to 0.5%) to the mobile phase. TEA competes for the silanol sites, "capping" them and allowing Cephalexin to elute symmetrically.
-
Use "End-Capped" Columns: Ensure you are using a modern "Base Deactivated" (BDS) or heavily end-capped C18 column (e.g., L1 packing according to USP).
Validated Experimental Protocol
This protocol is derived from USP/EP principles for Cephalexin related substances but optimized for separating polar hydroxylated impurities.
Reagents & Materials
-
Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or equivalent).
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (
). -
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Triethylamine (TEA), Phosphoric Acid (
).
Method Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Control is critical; fluctuations shift pKa) |
| Detection | UV @ 254 nm |
| Injection Vol | 20 µL |
| Run Time | 30 Minutes |
Mobile Phase Preparation (Isocratic)
-
Buffer Preparation: Dissolve 2.72 g
in 1000 mL water. Add 2 mL Triethylamine. Adjust pH to 2.5 ± 0.1 with Phosphoric Acid. -
Mobile Phase Mix:
-
Buffer: 85%
-
Acetonitrile: 10%[2]
-
Methanol: 5%
-
Note: The ternary mix (Buffer/ACN/MeOH) provides the unique selectivity needed for the hydroxyl group separation.
-
Step-by-Step Workflow
-
Equilibration: Flush column with Mobile Phase for 45 mins until baseline stabilizes.
-
System Suitability: Inject a standard mix containing CPX and 2-OH-CPX (or a degraded sample).
-
Target: Resolution (
) > 2.0. -
Target: Tailing Factor (
) < 1.5.
-
-
Sample Analysis: Inject samples. 2-OH-CPX should elute before Cephalexin due to higher polarity.
Troubleshooting Logic Map
The following diagram visualizes the decision process for resolving Cephalexin peak issues.
Caption: Decision tree for isolating root causes of Cephalexin/2-Hydroxy Cephalexin co-elution, focusing on pH control and silanol suppression.
Frequently Asked Questions (FAQs)
Q: Why is pH 2.5 so critical? Can I run at pH 6.0? A: At pH 6.0, Cephalexin is in its zwitterionic form (COO- and NH3+). While it is stable, the retention on C18 drops significantly because the molecule is highly charged. Furthermore, the ionization difference between CPX and 2-OH-CPX is minimized at this pH. At pH 2.5, the carboxyl is protonated (neutral), driving the molecule into the stationary phase and maximizing the separation window based on the hydroxyl group's polarity [1][2].
Q: I see a split peak for Cephalexin. Is this the 2-Hydroxy impurity? A: Not necessarily. A split peak often indicates sample solvent incompatibility . If you dissolved your sample in 100% Acetonitrile but your mobile phase is 85% water, the drug precipitates or travels faster than the mobile phase at the inlet. Always dissolve samples in the mobile phase or a slightly weaker solvent [3].
Q: Can I use a C8 column instead of C18?
A: USP monographs recommend L1 (C18). A C8 column is less hydrophobic. Since 2-OH-CPX is already more polar than CPX, using a C8 column will likely reduce retention for both analytes, potentially causing them to elute in the void volume (
References
-
United States Pharmacopeia (USP). Cephalexin Monograph: Organic Impurities.[3] USP-NF. (Standard reference for L1 column usage and phosphate buffer conditions).
-
European Directorate for the Quality of Medicines. Cefalexin Monograph 0708. European Pharmacopoeia (Ph.[4] Eur.). (Defines impurity limits and pH sensitivity).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development.
-
Helix Chromatography. HPLC Analysis of Antibiotic Cefalexin and Related Impurities on Coresep 100 Mixed-Mode Column. (Demonstrates separation principles of hydrophilic/hydrophobic impurities).
-
ResearchGate. RP-HPLC Developed Analytical Method for Cephalexin Determination. (Validation of pH 4.0-2.5 ranges for resolution).
Sources
Technical Support Center: Stabilizing 2-Hydroxy Cephalexin Samples for Long-Term Autosampler Runs
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of maintaining the stability of 2-Hydroxy Cephalexin in solution, particularly for long-term autosampler runs in analytical workflows like HPLC and UPLC. As there is limited direct literature on the stability of 2-Hydroxy Cephalexin, the principles outlined here are based on the well-documented stability profiles of its parent compound, Cephalexin, and the broader class of cephalosporin antibiotics. The core instability of these molecules is primarily dictated by the strained β-lactam ring, a feature shared by 2-Hydroxy Cephalexin.
Section 1: Understanding the Instability of 2-Hydroxy Cephalexin
The primary challenge in the analysis of β-lactam antibiotics, including 2-Hydroxy Cephalexin, is their inherent chemical instability in aqueous solutions.[1] The degradation of the molecule leads to a loss of the parent compound, resulting in inaccurate quantification and the appearance of degradation products that can interfere with chromatographic analysis.
The main degradation pathway for cephalosporins is the hydrolysis of the β-lactam ring.[2] This process can be catalyzed by acidic or basic conditions and is also influenced by temperature. Other degradation pathways include oxidation and photolysis.[3][4] One of the identified degradation products of cephalexin is 2-hydroxy-3-phenyl pyrazine, indicating that complex transformations can occur following the initial breakdown of the β-lactam structure.[5][6][7]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 2-Hydroxy Cephalexin, providing explanations and actionable solutions.
Q1: I'm observing a continuous decrease in the peak area of 2-Hydroxy Cephalexin over a long autosampler sequence. What is the likely cause?
A1: This is a classic sign of in-vial degradation. The primary factors to investigate are the temperature of the autosampler, the pH of your sample solvent, and the duration of the run. Cephalosporins are susceptible to hydrolysis, which is accelerated at room temperature and in neutral to alkaline pH.[2][3]
-
Immediate Action: Set your autosampler temperature to 4°C. For extended runs (over 24 hours), consider -20°C if your autosampler has this capability, though be mindful of potential freeze-thaw issues if reinjecting from the same vial.
-
Solvent Check: Ensure your sample is dissolved in a slightly acidic buffer (pH 4-6). Avoid purely aqueous solutions at neutral pH for long-term storage.
Q2: I see several new, smaller peaks appearing in my chromatograms later in the analytical run. Are these contaminants?
A2: It is highly probable that these are degradation products of 2-Hydroxy Cephalexin. As the parent molecule breaks down, it forms various smaller molecules.
-
Troubleshooting Steps:
-
Perform a forced degradation study: Intentionally degrade a sample of 2-Hydroxy Cephalexin with mild acid, base, and peroxide.[4] This will help you to chromatographically identify the degradation products.
-
Optimize your chromatography: Ensure your method has sufficient resolution to separate the parent peak from its degradants.[1]
-
Re-evaluate your sample preparation: The goal is to minimize the time between sample preparation and analysis and to maintain cold conditions throughout.
-
Q3: My results are inconsistent and show poor reproducibility between runs.
A3: Inconsistent results often point to variable sample stability. If your sample preparation and storage are not rigorously controlled, the degree of degradation can vary from vial to vial.
-
Key Areas for Improvement:
-
Standardize Sample Preparation: Prepare all samples (standards, QCs, and unknowns) under identical conditions (temperature, time, and solvent).
-
Minimize Time at Room Temperature: Keep samples on ice or in a refrigerated rack during preparation.
-
Autosampler Temperature: Ensure the autosampler is maintaining the set temperature consistently.
-
Q4: Can I prepare my 2-Hydroxy Cephalexin stock solution in water and store it in the refrigerator?
A4: While refrigeration at 4°C significantly slows down degradation compared to room temperature, preparing stock solutions in a slightly acidic buffer or an organic solvent like methanol is preferable for longer-term stability.[8][9] Purely aqueous solutions, especially if not pH-controlled, can still lead to noticeable degradation over several days. For long-term storage (weeks to months), stock solutions should be stored at -20°C or -80°C.[8]
Section 3: Protocols for Enhancing Stability
Recommended Sample Preparation Protocol for Long-Term Autosampler Stability
This protocol is designed to minimize the degradation of 2-Hydroxy Cephalexin in prepared samples.
Materials:
-
2-Hydroxy Cephalexin reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Phosphate or acetate buffer (0.1 M), pH 5.0
-
Autosampler vials with caps
-
Ice bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the 2-Hydroxy Cephalexin reference standard.
-
Dissolve in methanol or a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in amber glass vials.
-
-
Working Solution and Calibration Standard Preparation:
-
Perform serial dilutions of the stock solution using a diluent of 50:50 (v/v) acidic buffer (pH 5.0) and acetonitrile.
-
Prepare all working solutions and calibration standards in an ice bath to maintain a low temperature.
-
-
Sample Loading:
-
Transfer the final diluted samples into autosampler vials.
-
Cap the vials immediately.
-
Place the vials in the autosampler tray, pre-cooled to 4°C.
-
-
Autosampler Conditions:
-
Set the autosampler temperature to 4°C.
-
Program the sequence to run as efficiently as possible to minimize the total run time.
-
Experimental Workflow for a Stability Study
To empirically determine the stability of 2-Hydroxy Cephalexin in your specific matrix and conditions, a stability study is recommended.
Objective: To determine the time-dependent degradation of 2-Hydroxy Cephalexin under simulated autosampler conditions.
Procedure:
-
Prepare a bulk solution of 2-Hydroxy Cephalexin at a known concentration in your intended sample diluent.
-
Aliquot this solution into multiple autosampler vials.
-
Place all vials in the autosampler set at the desired temperature (e.g., 4°C and 25°C for comparison).
-
Inject and analyze a vial at defined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, calculate the percentage of the remaining 2-Hydroxy Cephalexin relative to the initial (time 0) concentration.
-
Plot the percentage of remaining drug against time to visualize the degradation profile.
Section 4: Data and Visualizations
Summary of Recommended Storage Conditions
| Condition | Solvent/Matrix | Temperature | Estimated Stability | Recommendation |
| Stock Solution | Methanol or Acetonitrile/Water (50:50) | -20°C to -80°C | Weeks to Months[8] | Highly Recommended for long-term storage. |
| Working Samples | Acidic Buffer (pH 4-6) / Organic | 4°C | Up to 72 hours (verify with study) | Best Practice for autosampler runs. |
| Working Samples | Neutral Aqueous Solution | 4°C | < 24 hours | Not Recommended for long sequences. |
| Working Samples | Any | Room Temperature (25°C) | Hours[3] | Avoid. Significant degradation is likely. |
Visual Diagrams
Caption: Probable degradation pathway of 2-Hydroxy Cephalexin.
Caption: Workflow for an autosampler stability study.
References
-
Lin, J., et al. (2015). Characterization of cefalexin degradation capabilities of two Pseudomonas strains isolated from activated sludge. PubMed. Available at: [Link]
-
Fogg, A. G., & Fayad, N. M. (1981). Isolation and identification of the fluorescent degradation product of some beta-lactam antibiotics. PubMed. Available at: [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. Available at: [Link]
-
Al-Ghamdi, M. S., et al. (2014). Determination of cephalexin level and stability in human plasma by fully validated rapid HPLC analysis. ResearchGate. Available at: [Link]
-
Uzor, P. F., et al. (2015). Kinetics of degradation and stability studies of cephalexin suspensions marketed in Nigeria. ResearchGate. Available at: [Link]
-
Shao, B., et al. (2023). Biodegradation of cefalexin by two bacteria strains from sewage sludge. ResearchGate. Available at: [Link]
-
Maki, S. A. (2006). Quantitative Analysis of Cephalexin Antibiotic by using Normal and Derivative spectrophotometric Methods. AL-Nahrain University. Available at: [Link]
-
Nahata, M. C. (1991). Stability of cephalexin monohydrate suspension in polypropylene oral syringes. PubMed. Available at: [Link]
-
Panda, S. S., et al. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. PMC. Available at: [Link]
-
von Ahn, A., et al. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Semantic Scholar. Available at: [Link]
-
Stankovich, V. Y., & Zadorozhny, P. A. (2017). Comparison of Three Independent Methods of Cephalexin Determination by Means of Potassium Caroate. UGR. Available at: [Link]
-
Shao, B., et al. (2023). Biodegradation of cefalexin by two bacteria strains from sewage sludge. Royal Society Publishing. Available at: [Link]
-
Uzor, P. F., & Nnaji, A. M. (2015). Degradation and Stability Studies of Cephalexin Suspensions Marketed in Nigeria. African Journal of Pharmaceutical Research & Development. Available at: [Link]
-
Al-Majed, A. A. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Panda, S. S., et al. (2013). Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. SciSpace. Available at: [Link]
-
Guttman, A., & Cooke, N. (1994). The use of capillary electrophoresis to monitor the stability of a dual-action cephalosporin in solution. PubMed. Available at: [Link]
-
Sarna, S., et al. (2016). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. Available at: [Link]
-
Guttman, A., & Cooke, N. (1994). The use of capillary electrophoresis to monitor the stability of a dual-action cephalosporin in solution. PubMed. Available at: [Link]
-
Abdel-Hamid, M. E. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Wiley Online Library. Available at: [Link]
-
von Ahn, A., et al. (2022). Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. ResearchGate. Available at: [Link]
-
Steiner, S., et al. (2022). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. Available at: [Link]
Sources
- 1. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of cefalexin degradation capabilities of two Pseudomonas strains isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of cephalexin monohydrate suspension in polypropylene oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to Establishing the Limit of Detection (LOD) for 2-Hydroxy Cephalexin
This guide provides a detailed, scientifically-grounded framework for determining the Limit of Detection (LOD) of 2-Hydroxy Cephalexin, a critical related substance in the quality control of the antibiotic Cephalexin.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and defensible analytical method validation.
The determination of LOD is a fundamental aspect of analytical method validation, signifying the lowest concentration of an analyte that can be reliably distinguished from the background noise of the system.[2][3] For pharmaceutical impurities like 2-Hydroxy Cephalexin, a precisely established LOD is non-negotiable for ensuring product safety and meeting stringent regulatory requirements set forth by bodies like the International Council for Harmonisation (ICH).[4][5]
Part 1: Foundational Concepts and Strategic Approach
Before delving into experimental protocols, it is crucial to select the appropriate methodology for LOD determination. The ICH Q2(R1) guideline outlines several acceptable approaches.[5] The choice is not arbitrary; it depends on the nature of the analytical procedure and the instrumentation used. For quantitative techniques like High-Performance Liquid Chromatography (HPLC), which exhibit baseline noise, the most common and recommended methods are based on the signal-to-noise ratio and the statistical analysis of a calibration curve.[5][6]
This guide will compare and contrast three primary methods:
-
Visual Evaluation: While permissible, this method is more suitable for non-instrumental analyses and is generally considered subjective for modern chromatographic methods.[2][6]
-
Signal-to-Noise (S/N) Ratio: A practical and widely used approach for methods with baseline noise.[3]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: A statistically rigorous method that provides a calculated LOD based on the performance of the method at low analyte concentrations.[7][8]
Our experimental design will focus on the S/N ratio and the calibration curve methods, providing a dual-pronged approach to confidently establish and verify the LOD.
Logical Workflow for LOD Determination
The process of establishing the LOD is systematic. It begins with method optimization and proceeds through a series of experiments designed to challenge the lower limits of the analytical method's performance.
Caption: Overall workflow for establishing the Limit of Detection (LOD).
Part 2: Experimental Protocol: A Self-Validating System
This section details the step-by-step methodology for determining the LOD of 2-Hydroxy Cephalexin. The protocol is designed to be self-validating by incorporating two distinct but complementary methods.
Instrumentation and Chromatographic Conditions (Hypothetical)
A robust HPLC method is the bedrock of reliable LOD determination.[9][10] The following conditions are provided as a typical example for the analysis of Cephalexin and its related substances.
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent with UV/PDA detector |
| Column | Waters C18 (250mm × 4.6mm; 5µm) |
| Mobile Phase | Methanol and 0.1M Sodium Acetate Buffer (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Step 1: Preparation of Solutions
Accuracy in solution preparation is paramount.
-
Blank Solution: Prepare the mobile phase (Methanol:Buffer, 75:25) and use it as the blank.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Hydroxy Cephalexin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of low-concentration standards from the Intermediate Standard Solution, bracketing the expected LOD. For example: 0.05, 0.10, 0.15, 0.20, 0.25, and 0.50 µg/mL.
Step 2: LOD Determination by Signal-to-Noise (S/N) Ratio
This approach involves the direct comparison of the analyte signal to the background noise.[5] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[6][7]
Procedure:
-
Inject the blank solution multiple times (e.g., n=10) to determine the baseline noise. The noise should be measured over a period corresponding to approximately 20 times the peak width at half-height.
-
Begin by injecting the lowest concentration working standard (e.g., 0.05 µg/mL).
-
Measure the signal height (H) of the 2-Hydroxy Cephalexin peak and the noise (h) of the baseline surrounding the peak.
-
Calculate the S/N ratio (S/N = 2H/h).
-
Continue injecting standards of increasing concentration until a peak with an S/N ratio of approximately 3 is observed.
-
The concentration that yields an S/N ratio of ~3:1 is the estimated LOD. This must be verified by replicate injections.
Step 3: LOD Determination by Calibration Curve Statistics
This method is statistically more robust and is based on the standard deviation of the response and the slope of the calibration curve.[8][11] The LOD is calculated using the formula:
LOD = 3.3 * (σ / S)
Where:
-
σ = Standard Deviation of the response.
-
S = Slope of the calibration curve.
The value of σ can be determined in two ways:
A. Based on the Standard Deviation of the Blank:
-
Inject the blank solution at least 10 times.
-
Measure the peak area response at the retention time of 2-Hydroxy Cephalexin for each injection.
-
Calculate the standard deviation (σ) of these blank responses.
-
Separately, construct a calibration curve using the working standard solutions (0.05 - 0.50 µg/mL).
-
Determine the slope (S) of the regression line.
-
Calculate the LOD using the formula above.
B. Based on the Standard Deviation of the y-intercept of the Regression Line:
-
Prepare a series of low-level calibration standards bracketing the expected LOD (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 µg/mL).
-
Inject each standard multiple times (e.g., n=3).
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The standard deviation of the y-intercepts of the regression line (σ) can be obtained from the regression output (often denoted as STEYX or standard error of the regression).
-
Use the slope (S) from the same regression line.
-
Calculate the LOD using the formula LOD = 3.3 * (σ / S).
Caption: Relationship between different LOD determination methods.
Part 3: Data Analysis and Comparison
To illustrate the application of these methods, consider the following hypothetical data set.
Hypothetical Data:
-
Noise from Blank Injections: Average baseline noise (h) = 5 µV.
-
S/N Ratio Experiment:
-
Injection of 0.10 µg/mL standard gives a peak height (H) of 72 µV.
-
S/N = 2 * 72 / 5 = 28.8 (Too high)
-
Injection of 0.05 µg/mL standard gives a peak height (H) of 35 µV.
-
S/N = 2 * 35 / 5 = 14 (Still high)
-
Further dilutions would be needed to pinpoint the ~3:1 ratio. Let's assume a 0.02 µg/mL standard gives a peak height of 8 µV, resulting in an S/N of 3.2.
-
-
Calibration Curve Data (Low-Level):
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.05 | 1550 |
| 0.10 | 3100 |
| 0.15 | 4750 |
| 0.20 | 6200 |
| 0.25 | 7800 |
-
Linear Regression Results:
-
Slope (S) = 31,050
-
y-intercept = -25
-
Correlation Coefficient (r²) = 0.9998
-
Standard Deviation of the y-intercept (σ) = 150
-
-
Blank Injection Data (n=10):
-
Standard Deviation of Blank Peak Areas (σ) = 125
-
Calculated LOD Values
| Method | Calculation | Resulting LOD (µg/mL) |
| Signal-to-Noise Ratio | Concentration yielding S/N ≈ 3:1 | ~0.020 |
| Based on SD of Blank | LOD = 3.3 * (125 / 31,050) | 0.013 |
| Based on Calibration Curve | LOD = 3.3 * (150 / 31,050) | 0.016 |
Interpretation and Verification
The different methods yield comparable, though not identical, results. The statistical methods provide a calculated value that is often lower than the S/N method. It is a common and recommended practice to use the statistical calculation as the primary estimate and then to verify it experimentally.[5]
Verification Step:
-
Based on the calculations, select a concentration for verification, for instance, 0.015 µg/mL.
-
Prepare an independent sample of 2-Hydroxy Cephalexin at this concentration.
-
Analyze this sample multiple times (e.g., n=6).
-
The analyte peak should be reliably detectable and identifiable in all injections, confirming that this concentration is at or above the true limit of detection.
Conclusion
Establishing the Limit of Detection for 2-Hydroxy Cephalexin is a multi-faceted process that requires careful experimental design and a thorough understanding of the principles outlined in regulatory guidelines like ICH Q2(R1). By employing both the signal-to-noise ratio and statistical calibration curve methods, scientists can create a self-validating protocol that produces a scientifically sound and defensible LOD. This dual approach ensures that the determined limit is not just a theoretical calculation but a practical, verifiable measure of the analytical method's true detection capability, ultimately safeguarding the quality and safety of pharmaceutical products.
References
- Altabrisa Group. (2025, July 9). What Is LOD and LOQ Determination in Analytical Chemistry?
- Stahly, G. P. (2019, March). Establishment and Calculation of Detection Limits (DL). Triclinic Labs.
- ICH. (2020, November 12). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- Shrivastava, A., & Gupta, V. (2015, June 1). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate.
- Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values.
- Medium. (2025, December 21). How to Calculate LOD and LOQ in Potentiometric Analysis (With Practical Tips).
- LCGC International. (2022, April 15). The Limit of Detection.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bitesize Bio. (2025, April 24). Excelling With Excel: Analytical Method Validation Using LOD and LOQ.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Al-Nahrain University. (n.d.). Cephalexin is a medical drug administrated commonly for the treatment of infections. Two methods were examined for determination.
- Journal of Food and Drug Analysis. (n.d.). Spectrophotometric and atomic absorption spectrometric determination of cephalexin and cephradine in dosage forms.
- MedCrave. (2015, September 6). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations.
- Journal of AOAC INTERNATIONAL. (n.d.). Spectrophotometric Method for Determination of Cephalexin in Its Dosage Forms.
- Jetir.Org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEPHALEXIN BY RP-HPLC METHOD.
- BenchChem. (2025). A Comparative Guide: Cross-Validation of UV Spectrophotometric and HPLC Methods for Cephalexin Hydrochloride Analysis.
- HELIX Chromatography. (2017-2026). HPLC Analysis of Antibiotic Cefalexin and Related Impurities on Coresep 100 Mixed-Mode Column.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. tricliniclabs.com [tricliniclabs.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. altabrisagroup.com [altabrisagroup.com]
Confirmatory Tests for 2-Hydroxy Cephalexin Using IR Spectroscopy: A Comparative Technical Guide
Executive Summary
This guide details the analytical confirmation of 2-Hydroxy Cephalexin (CAS: 215172-75-1), a specific oxidative impurity and degradation product of the antibiotic Cephalexin.[1] While High-Performance Liquid Chromatography (HPLC) is the standard for quantitation, Infrared (IR) Spectroscopy provides a critical "fingerprint" identity confirmation, distinguishing the structural integrity of the
Technical Context: The Analyte and the Challenge
2-Hydroxy Cephalexin typically arises from oxidative stress on the Cephalexin molecule. Unlike the parent compound, which possesses a methylene group at the C-2 position of the dihydrothiazine ring, the impurity introduces a hydroxyl group.
Structural Differentiation
-
Cephalexin:
-lactam ring, amide side chain, C-2 methylene ( ). -
2-Hydroxy Cephalexin: Retention of the core nucleus (usually), with a secondary alcohol (
) substitution.
The analytical challenge lies in distinguishing this specific hydroxylation from other common degradation products like 7-ADCA or Cephalexin diketopiperazines .
Analytical Workflow Diagram
The following decision tree outlines the logic for selecting IR for confirmation.
Figure 1: Analytical workflow for selecting IR spectroscopy as a confirmatory tool for Cephalexin impurities.
Methodology: IR Spectroscopy Protocol[1][2]
Objective: To detect the vibrational modes specific to the hydroxyl introduction at the C-2 position while verifying the integrity of the
Experimental Setup
-
Instrument: FTIR Spectrometer (e.g., Shimadzu IRTracer or Agilent Cary 630).
-
Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal (Preferred for speed) or KBr Pellet (Preferred for resolution).
-
Resolution:
or . -
Scans: 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.
Step-by-Step Protocol (ATR Method)
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric
and interference. -
Standard Preparation: Place approximately 2–5 mg of Cephalexin Reference Standard (RS) on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal zone.
-
Acquisition (Standard): Record the spectrum from
to . -
Sample Analysis: Clean the crystal thoroughly. Repeat the process with the 2-Hydroxy Cephalexin sample.
-
Post-Processing: Apply baseline correction and normalize the C=O amide peak (~1690
) for direct overlay comparison.
Critical Spectral Interpretation
The confirmation relies on identifying specific "marker bands" that shift or appear due to the oxidation.
| Functional Group | Cephalexin (Parent) Frequency ( | 2-Hydroxy Cephalexin Frequency ( | Mechanistic Explanation |
| The ring strain remains. A slight shift may occur due to inductive effects of the adjacent -OH. Absence indicates ring opening. | |||
| Amide (C=O) | The side-chain amide usually remains unaffected. Used as an internal reference. | ||
| Hydroxyl (O-H) | Broadening / Intensified | 2-Hydroxy adds a secondary alcohol O-H stretch, merging with the N-H amine bands, causing significant broadening. | |
| C-O Stretch (New) | Absent | Diagnostic Peak. The formation of a secondary alcohol (C-OH) creates a strong C-O stretching vibration absent in the parent. |
Expert Insight: The most reliable confirmation in IR is not the O-H stretch (which is messy due to water and amines) but the appearance of the C-O stretch in the fingerprint region (
) combined with the retention of the-lactam carbonyl at .
Comparative Analysis: IR vs. Alternatives
While IR is excellent for structural fingerprinting, it is not always the primary choice for trace analysis. The following table compares IR against HPLC and LC-MS for this specific application.
Performance Matrix
| Feature | IR Spectroscopy | HPLC-UV | LC-MS/MS |
| Primary Utility | Structural Identity (Fingerprint) | Quantification & Purity | Trace Identification & MW Confirmation |
| Specificity | High (Functional Group) | Medium (Retention Time) | Very High (Mass/Charge) |
| LOD (Sensitivity) | Low (~1% impurity level) | High (<0.05%) | Ultra-High (<0.01%) |
| Sample State | Solid state preferred | Liquid solution | Liquid solution |
| Differentiation | Distinguishes isomers/polymorphs | Separates based on polarity | Separates by Mass ( |
| Cost/Time | Low / <5 mins | Medium / 20-40 mins | High / 30-60 mins |
Detailed Comparison
1. IR vs. HPLC-UV
HPLC is the standard for counting how much impurity is there. However, retention time alone is not proof of identity. A degradation product might co-elute with an excipient.
-
Why use IR? If you have isolated the impurity (e.g., via preparative HPLC), IR provides the "legal" identification that the structure contains the specific functional groups (Lactam + Hydroxyl) [1].
2. IR vs. LC-MS
LC-MS is the superior method for finding 2-Hydroxy Cephalexin in a complex mixture because it detects the mass shift (
-
Why use IR? LC-MS cannot easily distinguish between positional isomers (e.g., 2-hydroxy vs. 3-hydroxymethyl derivatives) without complex fragmentation patterns. IR can distinguish these based on the fingerprint region vibrations of the substituted ring [2].
Confirmatory Logic Pathway
To scientifically validate the presence of 2-Hydroxy Cephalexin, follow this logic pathway. This ensures the result is not a false positive from moisture or solvent contamination.
Figure 2: Logical decision tree for interpreting IR spectra of Cephalexin derivatives.
References
-
Royal Society of Chemistry. (2022). FTIR combined with chemometric tools in comparison to HPLC. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy Cephalexin
Executive Safety Directive
Treat 2-Hydroxy Cephalexin as a Category 1 Respiratory and Dermal Sensitizer.
While specific toxicological data for the 2-hydroxy derivative is often extrapolated from the parent compound (Cephalexin), the presence of the beta-lactam ring mandates that you handle this substance with the highest level of containment. The primary risk is not acute toxicity (LD50), but immunological sensitization .
The Mechanism of Danger: Beta-lactams act as haptens. They are too small to elicit an immune response alone, but they covalently bind to serum proteins (like albumin) via the opening of the beta-lactam ring. This hapten-carrier complex is what the immune system recognizes, leading to IgE-mediated anaphylaxis upon re-exposure.
Immediate Action Required:
-
Zero Skin Contact: A single exposure can induce lifelong sensitivity.
-
Zero Inhalation: Aerosolized dust is the primary vector for occupational asthma.
Risk Assessment & Containment Matrix
Use this matrix to determine the required engineering controls before opening any vessel.
| Operation | Physical State | Risk Level | Engineering Control (Mandatory) |
| Weighing / Aliquoting | Dry Powder | CRITICAL | Class II Type A2 Biosafety Cabinet (BSC) or Powder Containment Hood (HEPA) |
| Solubilization | Liquid Solution | High | Chemical Fume Hood or Vented Enclosure |
| Transport | Sealed Vessel | Low | Secondary Containment (Shatterproof bin) |
| Waste Handling | Solid/Liquid | High | Dedicated Beta-Lactam Waste Stream (Incineration) |
Personal Protective Equipment (PPE) Specifications
Standard lab coats are insufficient. The following PPE profile is designed to prevent permeation and aerosol deposition.
A. Respiratory Protection (The Critical Barrier)
-
Standard Handling (< 1g): N95 or P100 disposable respirator (fit-tested). Surgical masks offer zero protection against chemical sensitization.
-
Bulk Handling (> 1g) or Spill Cleanup: Powered Air Purifying Respirator (PAPR) with HEPA cartridges.
-
Why? Positive pressure prevents inward leakage of sensitizing dusts that N95s might miss during facial movement.
-
B. Dermal Protection
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Glove: Nitrile (min 0.11 mm thickness).
-
Outer Glove: Extended cuff Nitrile or Neoprene (min 0.14 mm).
-
Technique: Tape the inner glove to the lab coat sleeve; place the outer glove over the cuff. This creates a tortuous path for particles.
-
-
Body Covering: Tyvek® or similar non-woven, low-linting disposable gown with elastic cuffs. Cotton lab coats trap dust in fibers, carrying the hazard out of the lab.
C. Ocular Protection[1]
-
Chemical splash goggles (ventless or indirect vent). Safety glasses are acceptable only if working strictly inside a sash-lowered fume hood.
Operational Workflow: Safe Weighing Protocol
This protocol minimizes the generation of electrostatic dust, the most common cause of exposure.
Figure 1: Weighing workflow designed to contain electrostatic powder drift.
Detailed Steps:
-
Preparation: Place an absorbent pad (plastic-backed) in the BSC.
-
Static Control: Beta-lactam powders are often static-charged. Use an anti-static gun or ionizer bar if available.
-
Transfer: Use a disposable spatula. Do not use weigh boats; weigh directly into the final tared vessel to eliminate a transfer step.
-
Decontamination: Before removing the vial from the hood, wipe the exterior with a paper towel dampened (not dripping) with 10% bleach or 70% ethanol.
-
Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.
Decontamination & Disposal
Do NOT Autoclave. Autoclaving beta-lactams can aerosolize the chemical via steam exhaust, contaminating the entire facility.
Chemical Inactivation (Surface Cleaning)
Beta-lactam rings are unstable at extreme pH.
-
Primary Wipe: Apply 0.5% Sodium Hypochlorite (Bleach) or 1M Sodium Hydroxide (NaOH) . Allow 15 minutes of contact time. This hydrolyzes the lactam ring, breaking the sensitizing structure.
-
Secondary Wipe: Follow with water, then 70% Ethanol to remove corrosive residue.
Waste Disposal[2][3][4]
-
Solid Waste: Collect in "Yellow" chemotherapy/hazardous drug bins.
-
Liquid Waste: Do not pour down the drain. Collect in carboys labeled "Beta-Lactam Waste."
-
Destruction Method: High-temperature incineration (>1000°C) is the only validated method for complete destruction.
Emergency Response
| Scenario | Immediate Action |
| Inhalation | Move to fresh air immediately. If wheezing occurs, seek ER attention (carry SDS). |
| Skin Contact | Wash with soap and tepid water for 15 mins. Do not scrub (abrasion increases absorption). |
| Eye Contact | Flush for 15 mins. Hold eyelids open. |
| Spill (>100mg) | Evacuate area. Wait 30 mins for aerosols to settle. Re-enter only with PAPR and Tyvek suit. |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2023). Cephalexin Compound Summary (Health & Safety). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Cefalexin (Sensitization Data).[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
